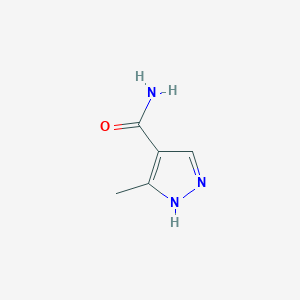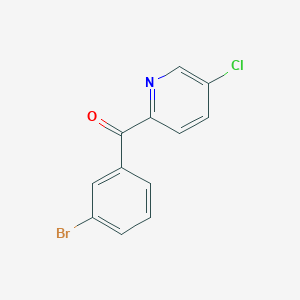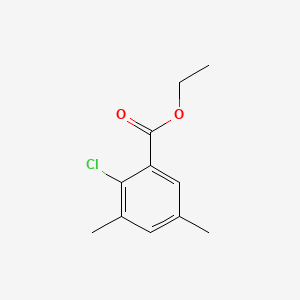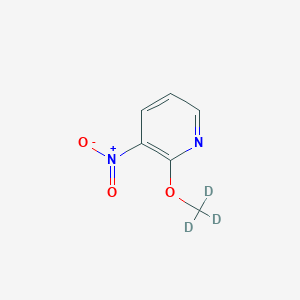
L-Aspartic acid, N-(phenylmethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(benzylamino)succinate is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is a derivative of succinic acid, where the hydrogen atoms of the amino group are replaced by a benzyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzylamino)succinate can be synthesized through the reaction of diethyl succinate with benzylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux . The general reaction scheme is as follows:
Diethyl succinate+Benzylamine→Diethyl 2-(benzylamino)succinate
Industrial Production Methods
In industrial settings, the production of diethyl 2-(benzylamino)succinate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(benzylamino)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino succinic acid derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(benzylamino)succinate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism of action of diethyl 2-(benzylamino)succinate involves its interaction with specific molecular targets. It can modulate enzymatic activities and influence biochemical pathways. For instance, it may interact with enzymes involved in the tricarboxylic acid cycle, affecting cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl succinate
- Benzylamine
- Diethyl benzylmalonate
Comparison
Diethyl 2-(benzylamino)succinate is unique due to the presence of both ester and amine functional groups, which confer distinct chemical properties. Compared to diethyl succinate, it has enhanced reactivity due to the benzylamino group. Benzylamine, on the other hand, lacks the ester functionality, making it less versatile in certain synthetic applications.
Conclusion
Diethyl 2-(benzylamino)succinate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
16115-72-3 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
diethyl (2S)-2-(benzylamino)butanedioate |
InChI |
InChI=1S/C15H21NO4/c1-3-19-14(17)10-13(15(18)20-4-2)16-11-12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
QEVYTOKQIQYNKZ-ZDUSSCGKSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)

![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)


![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)
![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)



![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
